![molecular formula C17H17N3O3S B14146647 3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a hydrazone linkage, and a chromenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the hydrazone linkage and finally the chromenone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The hydrazone linkage and thiazole ring may allow it to bind to enzymes or receptors, modulating their activity. The chromenone moiety may also contribute to its biological effects by interacting with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(hydroxyimino)butan-2-ylidene]hydrazinylidene}methyl]phenol: This compound shares a similar hydrazone linkage but differs in its overall structure and functional groups.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is unique due to its combination of a thiazole ring, hydrazone linkage, and chromenone moiety. This unique structure may confer specific properties and interactions that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C17H17N3O3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
3-[2-[(2E)-2-butan-2-ylidenehydrazinyl]-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C17H17N3O3S/c1-4-10(2)19-20-17-18-13(9-24-17)12-8-11-6-5-7-14(22-3)15(11)23-16(12)21/h5-9H,4H2,1-3H3,(H,18,20)/b19-10+ |
InChI-Schlüssel |
KFEBLGYEVFCJCX-VXLYETTFSA-N |
Isomerische SMILES |
CC/C(=N/NC1=NC(=CS1)C2=CC3=C(C(=CC=C3)OC)OC2=O)/C |
Kanonische SMILES |
CCC(=NNC1=NC(=CS1)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |
Löslichkeit |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


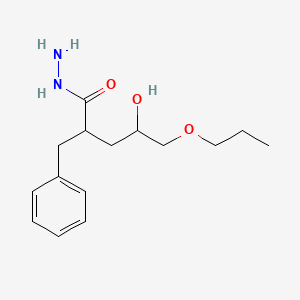
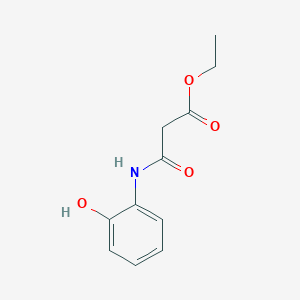
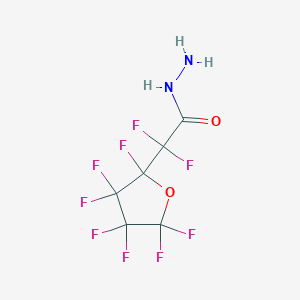
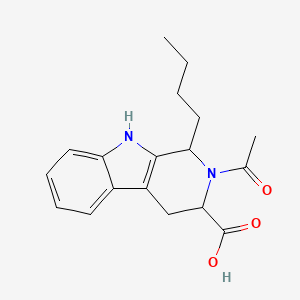
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)
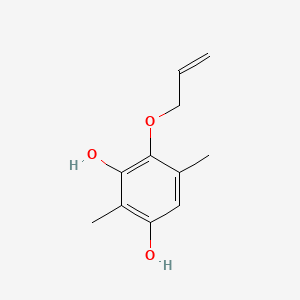
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxy-N-(prop-2-en-1-yl)benzamide](/img/structure/B14146615.png)
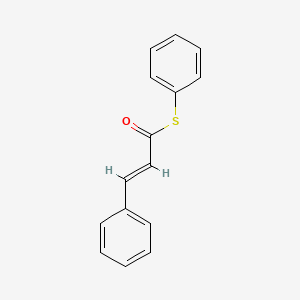
![N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14146629.png)
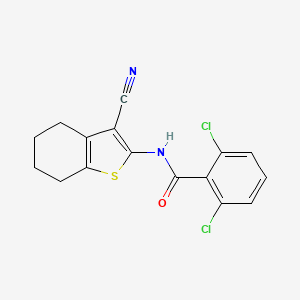
![6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione](/img/structure/B14146637.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146638.png)
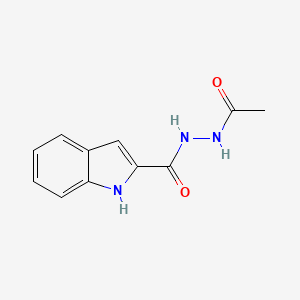
![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
